molecular formula C13H9BrN4O3 B1235849 Azumolene

Azumolene

Cat. No.: B1235849
M. Wt: 349.14 g/mol
InChI Key: SEGCNGONCZQFDW-SOFYXZRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azumolene is an experimental drug that is a derivative of dantrolene. It is primarily known for its use in controlling symptoms of malignant hyperthermia, a severe reaction to certain drugs used during anesthesia. This compound has shown similar efficacy to dantrolene but with better water solubility and lower toxicity, albeit with lower potency .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azumolene can be synthesized through a series of chemical reactions involving the formation of a 1,3-oxazole ring and subsequent substitution reactions. The synthetic route typically involves the reaction of 4-bromobenzaldehyde with glycine to form an intermediate, which is then cyclized to form the oxazole ring. Further reactions with hydantoin derivatives lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Azumolene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxazole and hydantoin derivatives, which can have different pharmacological properties .

Scientific Research Applications

Azumolene has a wide range of scientific research applications:

Mechanism of Action

Azumolene exerts its effects by modulating the activity of the ryanodine receptor (RyR) calcium release channel in skeletal muscle. It inhibits the release of calcium from the sarcoplasmic reticulum, thereby reducing muscle contractions and preventing hyperthermic reactions. This mechanism is similar to that of dantrolene but with improved water solubility and lower toxicity .

Properties

Molecular Formula

C13H9BrN4O3

Molecular Weight

349.14 g/mol

IUPAC Name

1-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6-

InChI Key

SEGCNGONCZQFDW-SOFYXZRVSA-N

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C\C2=NC=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br

Synonyms

1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazlidinedione
azumolene
azumolene, sodium salt, dihydrate
EU 4093
EU-4093
EU4093

Origin of Product

United States

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